molecular formula C16H13ClN4O2S B2928480 N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251616-33-7

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2928480
CAS RN: 1251616-33-7
M. Wt: 360.82
InChI Key: IAMDPHOOLWYWFY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I conducted a search for the specific compound “N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” and its applications, but unfortunately, there were no direct results available. This could mean that the compound is not widely researched or known in the scientific community, or it may be known by another name or identifier.

Serotonin Receptor Binding

Compounds with a 3-chlorophenyl moiety have been studied for their binding affinity to serotonin receptors (5-HT7R), which could have implications in developing treatments for neurological disorders .

Anticonvulsant and Analgesic Activity

Derivatives of 3-chlorophenyl compounds have shown potential as anticonvulsant and analgesic agents, suggesting their use in managing pain and preventing seizures .

Antibacterial and Antifungal Activity

Some quinoline derivatives with a chlorophenyl component have exhibited potent antibacterial and antifungal activity, indicating their potential in creating new antimicrobial medications .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMDPHOOLWYWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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